molecular formula C20H20N6O B11036115 2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11036115
M. Wt: 360.4 g/mol
InChI Key: NRGXTDBLDKCQKZ-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(4H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: (phew, that’s a mouthful!) belongs to the class of quinoline derivatives. Let’s break down its name:

    Quinoline: A bicyclic aromatic compound with a nitrogen atom in the ring.

    4-Phenyl: Indicates a phenyl group attached to the quinoline ring.

    1-(4H-1,2,4-triazol-3-yl): Refers to a triazole ring fused to the quinoline.

    5-oxo: Indicates a ketone group at position 5.

    2-amino: An amino group at position 2.

    7,7-dimethyl: Two methyl groups at position 7.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, condensation, and functional group transformations. Key steps include the formation of the quinoline ring and subsequent modification of substituents.

    Heterocyclic Chemistry: The triazole moiety can be introduced via heterocyclic chemistry, such as the Huisgen 1,3-dipolar cycloaddition (click reaction).

Industrial Production::
  • Industrial-scale production typically involves efficient synthetic routes that minimize steps and maximize yield.
  • Catalytic Hydrogenation: Reduction of the quinoline ring to the hexahydroquinoline core.

    Triazole Formation: Incorporation of the triazole ring using suitable reagents.

Chemical Reactions Analysis

    Oxidation: The ketone group (5-oxo) can undergo oxidation reactions.

    Substitution: The amino group (2-amino) is susceptible to nucleophilic substitution.

    Reagents: Common reagents include strong acids, bases, and transition metal catalysts.

    Major Products: Diverse products arise from functional group modifications, affecting solubility, bioactivity, and pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antitumor or antimicrobial agent.

    Bioorganic Chemistry: Investigating its interactions with biomolecules (e.g., enzymes, receptors).

    Material Science: Utilization in organic electronics or sensors due to its unique structure.

Mechanism of Action

    Molecular Targets: It may interact with specific proteins, enzymes, or receptors.

    Pathways: Activation or inhibition of cellular pathways (e.g., signal transduction, apoptosis).

Comparison with Similar Compounds

    Uniqueness: Its combination of quinoline, triazole, and phenyl groups sets it apart.

    Similar Compounds: Other quinoline derivatives, such as 4-phenylquinoline and 2-aminoquinoline.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-phenyl-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H20N6O/c1-20(2)8-14-17(15(27)9-20)16(12-6-4-3-5-7-12)13(10-21)18(22)26(14)19-23-11-24-25-19/h3-7,11,16H,8-9,22H2,1-2H3,(H,23,24,25)

InChI Key

NRGXTDBLDKCQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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